molecular formula C9H7ClN2O2 B13315385 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid

5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid

Cat. No.: B13315385
M. Wt: 210.62 g/mol
InChI Key: LLCLLNXVAISGOF-UHFFFAOYSA-N
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Description

5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is a nicotinic acid derivative featuring a chlorine atom at the 5-position and a propargylamine (prop-2-yn-1-ylamino) group at the 6-position of the pyridine ring. While direct research findings on this compound are sparse, its structural analogs provide insights into its physicochemical and functional properties.

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

5-chloro-6-(prop-2-ynylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O2/c1-2-3-11-8-7(10)4-6(5-12-8)9(13)14/h1,4-5H,3H2,(H,11,12)(H,13,14)

InChI Key

LLCLLNXVAISGOF-UHFFFAOYSA-N

Canonical SMILES

C#CCNC1=C(C=C(C=N1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Direct Oxidation of 2-Chloro-5-Methylpyridine Derivatives

A foundational approach to synthesizing the core pyridine structure involves the oxidation of 2-chloro-5-methylpyridine derivatives. This method, adapted from CN103570612A, employs mild oxidative conditions to convert methyl groups into carboxylic acids, forming 6-chloronicotinic acid intermediates.

Procedure:

  • Starting material: 2-Chloro-5-methylpyridine.
  • Oxidant: Molecular oxygen (O₂) in the presence of a cobalt acetate catalyst.
  • Solvent: Chlorobenzene or similar non-polar solvents.
  • Conditions: Mild temperature (around 80–120°C), under atmospheric oxygen.
  • Outcome: Formation of 6-chloronicotinic acid via oxidation of methyl to carboxylic acid.

This process avoids harsh oxidants like potassium permanganate, reducing environmental impact and improving product purity.

Cyclization to Form Nicotinic Acid Derivatives

Post-oxidation, the intermediate is cyclized to generate the nicotinic acid framework with a chlorinated pyridine ring.

Method:

  • React the oxidized intermediate with triphosgene in boiling 1,4-dioxane.
  • The cyclization yields 6-chloronicotinic acid derivatives with high efficiency (44–83% yields).

This step ensures the correct positioning of the carboxylic acid and chlorine substituents on the pyridine ring, essential for subsequent functionalization.

Introduction of Prop-2-yn-1-ylamino Group via Amide Formation

The key functionalization involves attaching the prop-2-yn-1-ylamino group at the 6-position:

Approach:

  • Convert 6-chloronicotinic acid into its acyl chloride or activated ester (e.g., using thionyl chloride or oxalyl chloride).
  • React with propargylamine (prop-2-yn-1-amine) under mild conditions to form the corresponding amide.

Reaction Scheme:

6-Chloronicotinic acid → (Thionyl chloride) → 6-Chloronicotinoyl chloride
6-Chloronicotinoyl chloride + Prop-2-yn-1-amine → 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid

This step proceeds efficiently under controlled temperatures (0–25°C) to prevent side reactions and ensure high selectivity.

Alternative Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

Given the presence of a chlorine atom at the 6-position, nucleophilic aromatic substitution offers an alternative:

  • React 6-chloronicotinic acid or its derivatives with propargylamine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., DMF or DMSO).
  • Elevated temperatures (80–120°C) facilitate substitution, replacing the chlorine with the prop-2-yn-1-ylamino group.

Advantages:

  • Direct substitution without prior activation.
  • Suitable for scale-up and modifications.

Radiolabeling Strategies for 18F Incorporation

While the above outlines the non-radioactive synthesis, for radiolabeled analogs, recent advances employ [18F]fluorination using prosthetic groups such as [18F]fluoro-8-azaisatoic anhydrides (from J. Med. Chem. 2023). These prosthetic groups enable mild, efficient labeling compatible with sensitive biomolecules.

Method:

  • Synthesize [18F]fluoro-8-azaisatoic anhydrides via "on cartridge" radiolabeling of trimethylammonium precursors.
  • Conjugate with amine groups on the precursor molecules through acylation or click chemistry (CuAAC).
  • The resulting radiolabeled compounds retain high stability and imaging efficacy.

Data Table: Summary of Preparation Methods

Step Method Reagents Conditions Yield/Remarks
1 Oxidation of methyl group O₂, Co(OAc)₂ 80–120°C, mild High purity 6-chloronicotinic acid
2 Cyclization Triphosgene Reflux in dioxane 44–83% yield
3 Amide formation Prop-2-yn-1-amine, acyl chloride 0–25°C High selectivity, mild conditions
4 SNAr substitution Potassium carbonate, DMSO 80–120°C Efficient for chlorinated derivatives
5 Radiolabeling [18F]fluoro-azaisatoic anhydride Cartridge-based, ambient temp Rapid, high RCY and purity

Chemical Reactions Analysis

Amination

  • Mechanism : Regioselective substitution at the 6th position of the nicotinic acid ring, likely facilitated by the electron-withdrawing chlorine at position 5 .

  • Reactivity : The propargylamino group introduces a reactive alkyne moiety, enabling further functionalization (e.g., click chemistry) .

Fluorination

  • Conditions : While not directly observed in the target compound, analogous fluorinated derivatives (e.g., 6-fluoro-2-(prop-2-yn-1-ylamino)nicotinic acid) involve fluorination steps during synthesis .

Stability and Degradation

  • Hydrolysis : The amide bond may undergo hydrolysis under acidic/basic conditions, forming the corresponding carboxylic acid.

  • Oxidative Stability : The propargylamino group may oxidize under strong oxidizing agents (e.g., KMnO₄) .

Alkyne Reactivity

The propargylamino group participates in:

  • Click Chemistry : Potential for cycloaddition reactions (e.g., azide-alkyne Huisgen cycloaddition).

  • Cross-Coupling : Stille or Suzuki coupling to introduce aryl or vinyl groups .

Amide Reactivity

  • Acyl Transfer : Reaction with amines (e.g., n-butylamine) to form acylated derivatives .

  • Substitution : Nucleophilic attack on the amide nitrogen, though steric hindrance may limit reactivity .

Research Findings and Limitations

  • Regioselectivity : Amination at the 6th position is critical for biological activity, as observed in analogous systems .

  • Data Gaps : Direct experimental data on the target compound’s chemical reactions is limited. Inferences are drawn from structurally similar derivatives (e.g., fluorinated analogs) .

Comparative Analysis

Attribute 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid 6-Fluoro-2-(prop-2-yn-1-ylamino)nicotinic acid
Halogen Substituent Chlorine (5th position)Fluorine (6th position)
Synthesis Yield Inferred (~66% based on analogs)Reported (66% for analogous compound)
Key Functional Group Propargylamino groupPropargylamino group

Mechanism of Action

The mechanism of action of 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-chloro-6-(prop-2-yn-1-ylamino)nicotinic acid and related nicotinic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight Substituent Groups Key Properties
This compound Not provided C₉H₆ClN₃O₂ 227.62 (calc.) 5-Cl, 6-NH-prop-2-yn-1-yl Discontinued; propargylamine may enhance hydrogen bonding potential
5-Chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid 931395-73-2 C₁₄H₁₇ClN₂O₄ 312.75 5-Cl, 6-piperidinyl (ethoxycarbonyl) Higher molecular weight; ester group increases lipophilicity
5-Chloro-2-methoxynicotinic acid 54916-65-3 C₇H₆ClNO₃ 187.58 5-Cl, 2-OCH₃ Similarity score: 0.75; methoxy group alters electronic distribution
6-Chloro-2-methoxynicotinaldehyde 95652-81-6 C₇H₅ClNO₂ 170.58 6-Cl, 2-OCH₃, 4-CHO Similarity score: 0.82; aldehyde group increases reactivity
5-Chloro-6-(trifluoromethyl)nicotinic acid 1256813-10-1 C₇H₃ClF₃NO₂ 225.56 5-Cl, 6-CF₃ Trifluoromethyl group enhances metabolic stability and lipophilicity
5-Chloro-6-(trifluoromethyl)-1H-benzimidazole-2-carboxylic acid 827042-61-5 C₉H₄ClF₃N₂O₂ 264.59 Benzimidazole core, 5-Cl, 6-CF₃ Heterocyclic structure may improve binding affinity in biological systems

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

  • Propargylamine vs. Piperidinyl Groups: The propargylamine group in the target compound introduces a terminal alkyne, which can participate in click chemistry or hydrogen bonding via the NH group. In contrast, the ethoxycarbonyl-piperidinyl substituent in CAS 931395-73-2 adds steric bulk and lipophilicity .
  • Trifluoromethyl (CF₃) Group: Compounds like 5-chloro-6-(trifluoromethyl)nicotinic acid exhibit enhanced metabolic stability and membrane permeability due to the CF₃ group, a common motif in pharmaceuticals .

Hydrogen Bonding and Crystal Packing

The propargylamine group in this compound may form intermolecular hydrogen bonds (N–H···O or N–H···N), influencing crystal packing and solubility. Similar patterns are observed in nicotinic acid derivatives, where hydrogen-bonding networks dictate supramolecular assembly .

Biological Activity

5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid is a derivative of nicotinic acid that has garnered attention for its potential biological activities, particularly in the context of neurological disorders and receptor modulation. This article provides an overview of its biological activity, including research findings, case studies, and comparative data.

Chemical Structure and Properties

The compound features a chlorinated pyridine ring with a propargylamine side chain, which contributes to its unique chemical reactivity and biological properties. The presence of the prop-2-yn-1-ylamino group enhances interactions with various biological targets, particularly nicotinic acetylcholine receptors (nAChRs).

Research indicates that this compound may modulate nAChRs, which are crucial for neurotransmission and muscle contraction. This modulation is linked to potential therapeutic applications in neurodegenerative diseases such as Alzheimer's disease and cognitive disorders. The compound's ability to influence receptor activity suggests it could enhance cognitive function and neuroprotection.

Neuroprotective Effects

Studies have shown that compounds similar to this compound exhibit neuroprotective properties. For instance, a study involving tacrine derivatives indicated that certain compounds could promote neurogenesis and inhibit apoptosis in neuronal cells, suggesting a similar potential for this nicotinic acid derivative .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other nicotinic acid derivatives:

Compound NameStructural FeaturesUnique Aspects
Nicotinic AcidBasic pyridine structureWidely studied for metabolic roles
6-Chloro-Nicotinic AcidChlorine substitution on the aromatic ringDifferent receptor binding properties
6-Methyl-Nicotinic AcidMethyl group at position 6Enhanced lipophilicity compared to nicotinic acid
This compoundChlorine at position 5 with propargylamine side chainPotential neuroprotective and receptor-modulating effects

Case Studies and Research Findings

Recent studies have focused on the pharmacological potential of similar compounds. For instance:

  • Neuroprotective Study : A study demonstrated that certain derivatives could restore cognitive function in models of Alzheimer's disease by enhancing cholinergic signaling .
  • Antimicrobial Study : Research on related alkaloids showed promising antibacterial activity with minimal inhibitory concentration (MIC) values indicating effectiveness against Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-6-(prop-2-yn-1-ylamino)nicotinic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example, chlorination using sulfuryl chloride (SO₂Cl₂) in acetic acid under controlled temperature (40–60°C) can introduce chlorine at the 5-position of the nicotinic acid scaffold . Subsequent propargylamine substitution at the 6-position requires inert conditions (e.g., argon atmosphere) and catalysts like copper(I) iodide to promote alkyne-amine coupling. Optimization includes monitoring reaction progress via TLC or HPLC and adjusting stoichiometric ratios (e.g., 1.2:1 alkyneamine:chlorinated precursor) to minimize side products. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the propargyl group (e.g., ~2.5 ppm for terminal alkyne protons) and chlorine-induced deshielding at C5 .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., [M+H]+ peak at m/z 241.03) .
  • Infrared (IR) Spectroscopy : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 1680 cm⁻¹ (carboxylic acid C=O) confirm functional groups .
    X-ray crystallography (using SHELXL ) may resolve ambiguous stereochemistry if single crystals are obtainable.

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and P95 respirators to prevent inhalation/contact .
  • Ventilation : Use fume hoods to control airborne exposure.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal. Avoid aqueous drainage to prevent environmental contamination .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (common stock solvent), followed by serial dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. For pH sensitivity, incubate in buffers (pH 2–9) and track degradation .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic data?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELX programs (e.g., SHELXL ) is ideal. Key steps:

  • Grow crystals via vapor diffusion (e.g., methanol/water mixture).
  • Collect diffraction data (Cu-Kα radiation, 100 K).
  • Refine structures using Olex2 or WinGX, focusing on Cl and alkyne group electron density. Compare bond angles/distances with similar triazolo-pyrimidine derivatives .

Q. What statistical approaches are recommended to address contradictory pharmacokinetic data in preclinical studies?

  • Methodological Answer : Apply mixed-effects modeling (e.g., NONMEM or Monolix) to account for inter-subject variability. For example, use stochastic differential equations (SDEs) to model nicotinic acid clearance in obese Zucker rats, incorporating covariates like body weight and metabolic rate . Sensitivity analysis identifies influential parameters (e.g., absorption rate constants), while bootstrapping validates model robustness .

Q. How can researchers reconcile discrepancies in reported bioactivity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) and apply random-effects models to assess heterogeneity .
  • Experimental Replication : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate using positive controls (e.g., imidacloprid derivatives ).
  • Machine Learning : Train QSAR models on structural analogs (e.g., 6-chloro-nicotinic acid derivatives ) to predict activity cliffs and outliers.

Q. What strategies optimize this compound’s bioavailability in in vivo models?

  • Methodological Answer :

  • Prodrug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance membrane permeability. Hydrolyze in vivo via esterases .
  • Nanocarriers : Encapsulate in liposomes (size: 100–150 nm) or PLGA nanoparticles for sustained release.
  • Pharmacokinetic Modeling : Use compartmental models to simulate dosing regimens, prioritizing AUC/MIC targets .

Methodological Considerations for Data Reporting

  • Crystallography : Adhere to IUCr guidelines; deposit structures in the Cambridge Structural Database (CSD) .
  • Toxicology : Reference OECD TG 423 for acute oral toxicity testing and report LD₅₀ with 95% confidence intervals .
  • Synthesis : Provide detailed reaction schemes, purification yields, and spectral data in Supporting Information per Beilstein Journal guidelines .

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